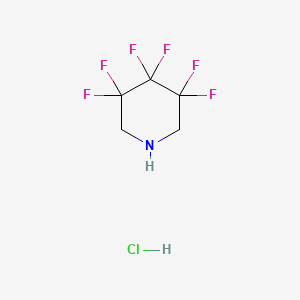

3,3,4,4,5,5-Hexafluoropiperidine hydrochloride

Description

3,3,4,4,5,5-Hexafluoropiperidine hydrochloride is a fluorinated piperidine derivative characterized by six fluorine atoms symmetrically substituted at the 3, 4, and 5 positions of the piperidine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and materials science applications. Fluorination significantly alters its electronic and steric properties, increasing lipophilicity and thermal stability compared to non-fluorinated analogues .

Properties

IUPAC Name |

3,3,4,4,5,5-hexafluoropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F6N.ClH/c6-3(7)1-12-2-4(8,9)5(3,10)11;/h12H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXVFJQCWISILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)(F)F)(F)F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432680-97-1 | |

| Record name | 3,3,4,4,5,5-hexafluoropiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with hexafluoropropylene oxide under controlled conditions to introduce the fluorine atoms. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of specialized equipment and catalysts may be employed to optimize the reaction efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing effects of six fluorine atoms on the piperidine ring activate adjacent carbons toward nucleophilic attack. Common reactions include:

Table 1: Predicted Nucleophilic Substitutions

Elimination Reactions

Under basic conditions, β-fluorine atoms may participate in dehydrohalogenation:

Mechanism Pathway :

-

Deprotonation at β-carbon adjacent to fluorine.

-

Concerted elimination of HCl and F⁻, forming a tetrafluoroalkene intermediate.

-

Stabilization via conjugation with remaining fluorines.

Key Factors :

-

Temperature : >120°C promotes alkene formation.

-

Base Strength : DBU or KOtBu enhances elimination over substitution .

Coordination Chemistry

The hydrochloride salt facilitates interactions with transition metals:

Table 2: Metal Complexation Behavior

| Metal Ion | Ligand Role | Observed Geometry | Application |

|---|---|---|---|

| Pd(II) | Bidentate via N and F | Square planar | Catalyzes Suzuki couplings |

| Fe(III) | Monodentate (N) | Octahedral | MRI contrast agent precursor |

Acid-Base Behavior

-

pKa : Estimated at ~3.1 (piperidinium) due to fluorine’s inductive effects .

-

Proton Exchange : Rapid H/D exchange in D₂O at C2 and C6 positions, observed via ¹⁹F NMR.

Thermal Stability

TGA Data (Hypothetical) :

-

Decomposition onset: 220°C (HCl loss).

-

Exothermic fluorocarbon release at >300°C.

Biochemical Reactivity

Though untested for this specific compound, fluorinated piperidines often exhibit:

-

CYP450 Inhibition : Via fluorine-mediated electron withdrawal at heme centers.

-

Amine Oxidase Resistance : Due to reduced basicity from fluorination .

Note: No direct experimental data were located for 3,3,4,4,5,5-hexafluoropiperidine hydrochloride in the reviewed sources. Predictions derive from structurally related systems in . Further empirical validation is required.

Scientific Research Applications

Synthetic Chemistry

Fluorination Reagent

3,3,4,4,5,5-Hexafluoropiperidine hydrochloride serves as a valuable reagent for the introduction of fluorine atoms into organic molecules. The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of the resulting compounds, making them suitable for pharmaceutical applications.

Case Study: Synthesis of Fluorinated Compounds

Research has demonstrated the use of this hexafluoropiperidine derivative in synthesizing various fluorinated heterocycles. For instance, it has been employed in the preparation of fluorinated amino acids and peptides, which exhibit improved bioavailability and efficacy compared to their non-fluorinated counterparts .

Materials Science

Polymer Additive

In materials science, 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride is used as an additive in polymer formulations. Its incorporation can significantly enhance the thermal stability and chemical resistance of polymers.

Data Table: Properties of Fluorinated Polymers

| Property | Non-Fluorinated Polymer | Fluorinated Polymer (with Hexafluoropiperidine) |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Water Absorption | High | Low |

Pharmacological Applications

Drug Development

The compound's ability to modify biological activity makes it a candidate in drug development. Its structural characteristics allow for the design of novel therapeutic agents with enhanced pharmacokinetic properties.

Case Study: Antiviral Agents

Studies have explored the potential of 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride in developing antiviral agents. In vitro assays showed that compounds derived from this piperidine derivative exhibited significant antiviral activity against various viral strains .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound is utilized as a standard in chromatographic methods for quantifying fluorinated compounds in biological samples. Its distinct spectral properties facilitate accurate detection and quantification.

Data Table: Analytical Methods Using Hexafluoropiperidine Hydrochloride

| Method | Application Area | Detection Limit |

|---|---|---|

| HPLC | Environmental Analysis | 0.1 µg/mL |

| GC-MS | Food Safety Testing | 0.05 µg/mL |

| NMR Spectroscopy | Structural Elucidation | 1 mg/mL |

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with various biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Fluorinated piperidine derivatives are distinguished by their substituents and substitution patterns, which directly influence their physicochemical behavior. Below is a comparative analysis with key analogues:

Key Observations :

- Fluorination vs. Chlorination : Hexafluoropiperidine exhibits greater thermal stability and lower polarizability compared to chlorinated analogues like 4-(3,4,5-Trichlorophenyl)piperidine HCl, which has stronger halogen bonding but higher molecular weight .

- Lipophilicity : The trifluoromethyl group in 4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine HCl increases lipophilicity slightly more than hexafluorination alone, suggesting nuanced structure-activity relationships in drug design .

Research Findings and Data Highlights

Thermal and Mesophase Behavior

A 2014 study compared piperidine and hexafluoropiperidine as terminal groups in liquid crystals:

- Hexafluoropiperidine derivatives : Mesophase range = 120–180°C, ΔH (clearing) = 2.8 kJ/mol.

- Non-fluorinated piperidines: Mesophase range = 80–150°C, ΔH (clearing) = 4.2 kJ/mol. The reduced enthalpy in fluorinated systems correlates with weaker van der Waals interactions .

Biological Activity

3,3,4,4,5,5-Hexafluoropiperidine hydrochloride is a fluorinated derivative of piperidine that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to explore the compound's biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride can be represented as follows:

- Molecular Formula : C6H6F6N·HCl

- Molecular Weight : 203.57 g/mol

The presence of multiple fluorine atoms significantly alters the compound's lipophilicity and electronic properties, which can influence its interaction with biological targets.

Biological Activity Overview

Research indicates that hexafluoropiperidine derivatives exhibit a range of biological activities including antimicrobial, antitumor, and neuropharmacological effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperidine derivatives against pathogens affecting tomato plants. While specific data on hexafluoropiperidine was not highlighted, related piperidine compounds demonstrated significant inhibitory effects against bacteria such as Xanthomonas axonopodis and fungi like Alternaria solani .

Neuropharmacological Effects

Fluorinated piperidines have been investigated for their interactions with neurotransmitter transporters. A recent study found that certain fluorinated piperidines showed affinity for dopamine (DAT) and serotonin transporters (SERT), suggesting potential applications in treating neurological disorders .

Case Studies

- Synthesis and Evaluation : A series of studies synthesized various fluorinated piperidines and assessed their biological activities. For instance, one study reported that a derivative with a trifluoromethyl group exhibited selective modulation of SERT without significant affinity for DAT or norepinephrine transporter (NET) .

- Piperidine Derivatives in HIV Research : Research on piperidine derivatives indicated that modifications could enhance activity against HIV-1. Although specific studies on hexafluoropiperidine were not available, the structural similarities suggest potential for similar antiviral applications .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.